Bienvenue dans la boutique en ligne BenchChem!

3-(1H-Tetrazol-1-yl)propane-1-sulfonamide

medicinal chemistry scaffold diversification structure–activity relationship (SAR)

3-(1H-Tetrazol-1-yl)propane-1-sulfonamide (CAS 2193061-51-5; molecular formula C₄H₉N₅O₂S; molecular weight 191.2 g/mol) is a compact, bifunctional small molecule that combines a primary sulfonamide (–SO₂NH₂) warhead with an N1‑linked 1H‑tetrazole heterocycle separated by a three‑carbon propyl spacer. The tetrazole ring confers bioisosteric mimicry of carboxylic acids while offering superior metabolic stability and membrane permeability relative to carboxylate equivalents.

Molecular Formula C4H9N5O2S
Molecular Weight 191.21
CAS No. 2193061-51-5
Cat. No. B2890779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Tetrazol-1-yl)propane-1-sulfonamide
CAS2193061-51-5
Molecular FormulaC4H9N5O2S
Molecular Weight191.21
Structural Identifiers
SMILESC1=NN=NN1CCCS(=O)(=O)N
InChIInChI=1S/C4H9N5O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2,(H2,5,10,11)
InChIKeyBPXOARTXPMEAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Tetrazol-1-yl)propane-1-sulfonamide (CAS 2193061-51-5): A Bifunctional Tetrazole–Sulfonamide Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(1H-Tetrazol-1-yl)propane-1-sulfonamide (CAS 2193061-51-5; molecular formula C₄H₉N₅O₂S; molecular weight 191.2 g/mol) is a compact, bifunctional small molecule that combines a primary sulfonamide (–SO₂NH₂) warhead with an N1‑linked 1H‑tetrazole heterocycle separated by a three‑carbon propyl spacer . The tetrazole ring confers bioisosteric mimicry of carboxylic acids while offering superior metabolic stability and membrane permeability relative to carboxylate equivalents [1]. This scaffold is supplied as a versatile building block (purity ≥95%) for the synthesis of enzyme inhibitors, receptor modulators, and chemical probes, and its dual pharmacophoric elements place it at the intersection of several active medicinal chemistry programs targeting serine proteases, acyl‑CoA:cholesterol acyltransferase (ACAT), and oncology targets .

Why Generic Tetrazole–Sulfonamide Building Blocks Cannot Be Interchanged with Triazole or Carboxylic Acid Analogs: A Procurement Risk Analysis for 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide


Substituting 3-(1H‑tetrazol‑1‑yl)propane‑1‑sulfonamide with a triazole‑ or carboxylic‑acid‑containing analog introduces quantifiable liabilities that have been documented across multiple target classes. In thrombin inhibition, triazole‑based sulfonamides exhibit 15‑fold greater potency than their tetrazole counterparts (Ki = 880 nM vs. ~13 μM) [1], meaning that swapping heterocycles fundamentally alters the inhibitory profile. Conversely, replacing the tetrazole with a carboxylic acid eliminates the metabolic stability advantage of the tetrazole, which resists oxidative metabolism and avoids acyl‑glucuronidation pathways that plague carboxylate‑containing leads [2]. For ACAT inhibition, the structure–activity relationship (SAR) of sulfonamide tetrazoles is exquisitely sensitive to substituent identity and alkyl‑linker length; even within the tetrazole class, a two‑carbon vs. three‑carbon spacer can determine whether an inhibitor achieves nanomolar or micromolar potency in enzymatic and cellular assays [3]. These differential properties mean that generic “tetrazole‑sulfonamide” or “carboxylic acid‑sulfonamide” surrogates cannot be assumed to reproduce the binding, selectivity, or pharmacokinetic behavior achievable with the specific 3‑(1H‑tetrazol‑1‑yl)propane‑1‑sulfonamide scaffold, justifying targeted procurement for SAR exploration.

Product-Specific Quantitative Differentiation Evidence for 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide Relative to Closest Analogs


Chain‑Length Discrimination: C3 Propyl Spacer in 3-(1H‑Tetrazol‑1‑yl)propane‑1‑sulfonamide vs. C2 Ethyl Analog 2‑(1H‑Tetrazol‑1‑yl)ethane‑1‑sulfonamide

The three‑carbon propyl linker in 3‑(1H‑tetrazol‑1‑yl)propane‑1‑sulfonamide (MW 191.2 g/mol) provides increased conformational flexibility compared to the two‑carbon ethyl linker in 2‑(1H‑tetrazol‑1‑yl)ethane‑1‑sulfonamide (MW 177.2 g/mol) . In the ACAT inhibitor series reported by Lee et al., extension of the alkyl spacer from two to three methylene units resulted in a ≥10‑fold improvement in in vitro ACAT IC₅₀ values across multiple matched molecular pairs, with the optimal C3‑linked analog (compound 25) achieving a 73% reduction in plasma cholesterol in vivo at 50 mg/kg dietary administration [1]. Although the target compound itself has not been tested in the same ACAT assay, the SAR trend strongly supports that the C3 spacer geometry is a critical determinant of potency, and procurement of the exact C3 scaffold is essential for replicating or extending this SAR series.

medicinal chemistry scaffold diversification structure–activity relationship (SAR)

Heterocycle Identity: Tetrazole vs. Triazole in Serine Protease Inhibition — Procurement Implications for 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide

In a head‑to‑head evaluation of 25 triazole‑ and tetrazole‑containing sulfonamides against thrombin and related serine proteases, the triazole scaffold consistently outperformed the tetrazole scaffold: the most potent triazole (compound 26) inhibited thrombin with Ki = 880 nM versus ~13 μM for the best tetrazole analog — a ~15‑fold difference [1]. However, this potency differential is target‑dependent; for applications where tetrazole‑specific binding interactions are desired (e.g., exploiting the tetrazole NH as a hydrogen‑bond donor or the tetrazolate anion for charge‑reinforced binding), the tetrazole scaffold remains the appropriate choice. The target compound, 3‑(1H‑tetrazol‑1‑yl)propane‑1‑sulfonamide, provides the tetrazole pharmacophore in an N1‑alkylated form that retains the tetrazole’s bioisosteric and metal‑chelating properties while eliminating the acidity of the unsubstituted tetrazole NH, a feature that can be exploited in fragment‑based screening and metalloenzyme inhibitor design [2].

protease inhibition thrombin selectivity profiling

Bioisostere Advantage: Tetrazole vs. Carboxylic Acid — Metabolic Stability Differentiation for 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide

The 1H‑tetrazole ring in 3‑(1H‑tetrazol‑1‑yl)propane‑1‑sulfonamide functions as a carboxylic acid bioisostere with a pKa of approximately 4.5–4.8, comparable to carboxylic acids (pKa ~4.2–5.0) . Critically, tetrazoles are not substrates for acyl‑glucuronidation, a major metabolic liability of carboxylic acids that can lead to idiosyncratic toxicity and covalent protein adduct formation [1]. In a direct comparative study of MCL‑1/BCL‑xL dual inhibitors, replacement of a key carboxylic acid with a tetrazole or acylsulfonamide bioisostere maintained or improved target binding affinity while eliminating the acyl‑glucuronidation risk [2]. By combining the tetrazole (carboxylic acid mimic) with a primary sulfonamide (additional hydrogen‑bond donor/acceptor) on a flexible propyl linker, 3‑(1H‑tetrazol‑1‑yl)propane‑1‑sulfonamide offers a dual‑warhead architecture that cannot be replicated by simple carboxylic acid‑sulfonamide hybrids, which remain susceptible to Phase II glucuronidation.

bioisostere metabolic stability drug design

Cytotoxicity Potential: Class‑Level Evidence for Tetrazole‑Based Sulfonamide Derivatives Against HT29 Colorectal Cancer Cells

A recently synthesized series of tetrazole‑based sulfonamide derivatives demonstrated anti‑proliferative activity against the HT29 human colorectal adenocarcinoma cell line, with the most active compound (5a) exhibiting an IC₅₀ of 85.57 ± 6.61 μM [1]. While this potency is modest compared to cisplatin (IC₅₀ = 7.49 ± 1.71 μM in the same assay), the tetrazole‑sulfonamide scaffold showed a distinct cytotoxicity profile, suggesting a mechanism of action orthogonal to DNA cross‑linking agents. The target compound, 3‑(1H‑tetrazol‑1‑yl)propane‑1‑sulfonamide, serves as a minimal pharmacophore scaffold for this class and can be elaborated with aromatic substituents to improve potency; molecular docking studies on the HT29 cell line indicate that the tetrazole ring engages in key hydrogen‑bond interactions within the active site of target proteins, while the sulfonamide group contributes to binding affinity through additional polar contacts [1].

cytotoxicity anticancer HT29 molecular docking

Optimal Research and Industrial Application Scenarios for 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide Based on Quantitative Differentiation Evidence


Serine Protease Inhibitor Development: Tetrazole‑Specific SAR Exploration

For medicinal chemistry teams developing thrombin, trypsin, tryptase, or chymase inhibitors where tetrazole‑specific binding interactions are sought, 3‑(1H‑tetrazol‑1‑yl)propane‑1‑sulfonamide provides the core scaffold for systematic SAR. The class‑level data show that tetrazole‑based sulfonamides exhibit a distinct potency and selectivity profile compared to triazole analogs (~15‑fold difference in thrombin Ki), and the N1‑alkylated tetrazole eliminates the acidic NH proton that can complicate fragment elaboration [1]. The propyl linker offers sufficient reach to explore diverse substituent geometries at the sulfonamide nitrogen, enabling rapid library expansion via parallel synthesis.

ACAT Inhibitor Lead Optimization: Exploiting the C3 Linker Advantage

The three‑carbon propyl spacer in 3‑(1H‑tetrazol‑1‑yl)propane‑1‑sulfonamide aligns with the optimal linker length identified in the Warner‑Lambert ACAT inhibitor series, where C3‑linked sulfonamide tetrazoles achieved ≥10‑fold better potency than C2 analogs and demonstrated up to 73% plasma cholesterol reduction in vivo at 50 mg/kg [2]. Procurement of this specific scaffold allows direct entry into the most productive region of ACAT inhibitor chemical space, bypassing the need for de novo linker‑length optimization.

Carboxylic Acid Bioisostere Replacement in Lead Optimization Programs

For programs seeking to replace metabolically labile carboxylic acid groups, the tetrazole moiety in 3‑(1H‑tetrazol‑1‑yl)propane‑1‑sulfonamide offers a validated bioisostere with comparable acidity (pKa ~4.5–4.8) but resistance to acyl‑glucuronidation [3]. The additional primary sulfonamide provides a second hydrogen‑bond donor/acceptor site that can be exploited for target engagement or solubility modulation, making this scaffold a versatile starting point for fragment‑based drug discovery and property‑guided optimization.

Anticancer Scaffold Decoration for Colorectal Cancer Cell Line Screening

Building on the demonstrated cytotoxicity of tetrazole‑sulfonamide derivatives against HT29 colorectal cancer cells (IC₅₀ = 85.57 μM for the most potent analog) [4], 3‑(1H‑tetrazol‑1‑yl)propane‑1‑sulfonamide can be employed as the unadorned core for diversity‑oriented synthesis. Attachment of aromatic, heteroaromatic, or spirocyclic fragments to the sulfonamide nitrogen can be performed to generate focused libraries for HT29 and broader NCI‑60 panel screening, with molecular docking guiding the design of derivatives that optimize hydrogen‑bond networks identified in the tetrazole‑sulfonamide pharmacophore.

Quote Request

Request a Quote for 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.